molecular formula C23H15Cl2NO3 B2545892 (4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione CAS No. 338396-49-9

(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione

Cat. No. B2545892
CAS RN: 338396-49-9
M. Wt: 424.28
InChI Key: ILAMOZJQLGGPPM-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione” is a chemical substance with the CAS No. 338396-49-9 . It has a molecular formula of C23H15Cl2NO3 and a molecular weight of 424.28.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium(II) complexes . For our compound, it could serve as a boron reagent in SM coupling reactions.

Phosphorylation of Drug Molecules

The compound’s structure suggests potential as a phosphorylation agent. Synthetic protocols based on similar compounds have been extended to phosphorylate commercial drug molecules. This application could enhance drug properties or modify their pharmacokinetics .

Preparation of Benzothiazole-Heterocyclic Derivatives

By incorporating the compound into synthetic pathways, scientists could prepare new benzothiazole-heterocyclic derivatives. These derivatives often exhibit interesting properties, including antimicrobial and anticancer activities .

Protodeboronation Reactions

Protodeboronation reactions involve the removal of boron groups from organoboron compounds. Our compound could participate in such reactions, leading to the formation of unique products. For instance, it might undergo protodeboronation to yield an indolizidine derivative .

properties

IUPAC Name

(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO3/c24-17-11-10-16(21(25)13-17)14-29-26-22(27)19-9-5-4-8-18(19)20(23(26)28)12-15-6-2-1-3-7-15/h1-13H,14H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAMOZJQLGGPPM-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)N(C2=O)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione

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